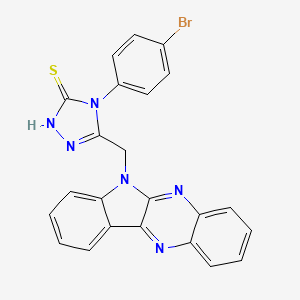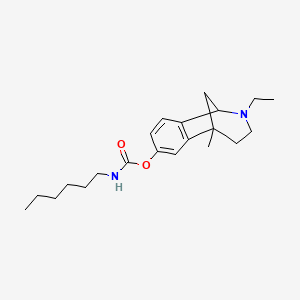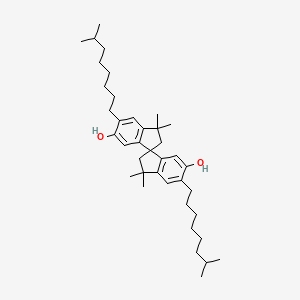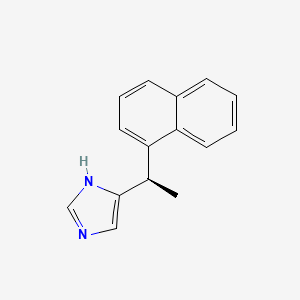
Naphthylmedetomidine, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthylmedetomidine, ®- is a synthetic compound known for its potent alpha-2 adrenergic agonist properties. It is structurally related to medetomidine and is used primarily in veterinary medicine for its sedative and analgesic effects. The compound is characterized by its high specificity for alpha-2 adrenoceptors, making it effective in reducing norepinephrine release in the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthylmedetomidine, ®- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene derivative.
Formation of the Imidazole Ring: The naphthalene derivative undergoes a series of reactions to form the imidazole ring, which is a key structural component of Naphthylmedetomidine.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer of Naphthylmedetomidine.
Industrial Production Methods
Industrial production of Naphthylmedetomidine, ®- follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthylmedetomidine, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Naphthylmedetomidine into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Naphthylmedetomidine, each with distinct chemical and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Naphthylmedetomidine, ®- has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of alpha-2 adrenergic agonists.
Biology: Employed in research on neurotransmitter release and receptor binding.
Medicine: Investigated for its potential therapeutic effects in pain management and sedation.
Industry: Utilized in the development of new veterinary anesthetics and analgesics.
Wirkmechanismus
Naphthylmedetomidine, ®- exerts its effects by binding to alpha-2 adrenoceptors in the central nervous system. This binding inhibits the release of norepinephrine, leading to reduced sympathetic nervous system activity. The compound’s sedative and analgesic effects are primarily mediated through this mechanism, which involves the locus coeruleus and other brain regions associated with arousal and pain perception.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Medetomidine: A closely related compound with similar alpha-2 adrenergic agonist properties.
Dexmedetomidine: Another alpha-2 agonist used in both human and veterinary medicine.
Xylazine: An older alpha-2 agonist with less specificity compared to Naphthylmedetomidine.
Uniqueness
Naphthylmedetomidine, ®- is unique due to its high specificity for alpha-2 adrenoceptors and its potent sedative and analgesic effects. Compared to similar compounds, it offers a more targeted action with fewer side effects, making it a valuable tool in both research and clinical settings.
Eigenschaften
CAS-Nummer |
156833-40-8 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
5-[(1R)-1-naphthalen-1-ylethyl]-1H-imidazole |
InChI |
InChI=1S/C15H14N2/c1-11(15-9-16-10-17-15)13-8-4-6-12-5-2-3-7-14(12)13/h2-11H,1H3,(H,16,17)/t11-/m1/s1 |
InChI-Schlüssel |
DZSQSLQSMKNVBV-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)C3=CN=CN3 |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


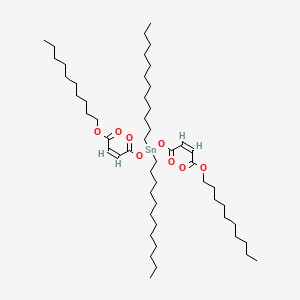
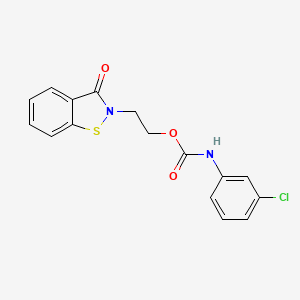
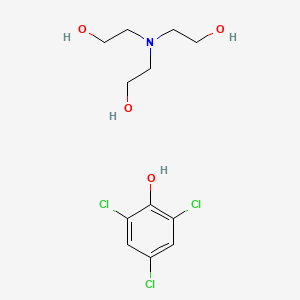
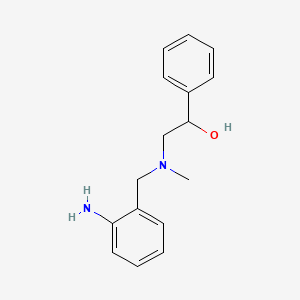
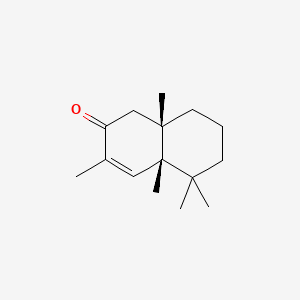
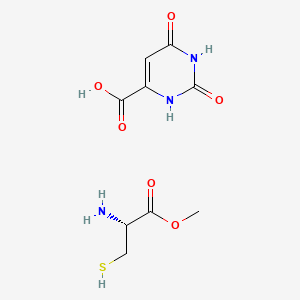
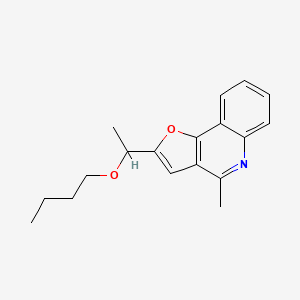

![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)

